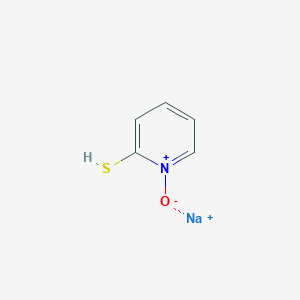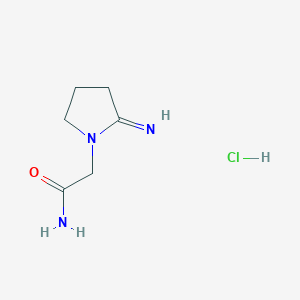
Cadaverin
Übersicht
Beschreibung
Cadaverine is an alkane-alpha,omega-diamine comprising a straight-chain pentane core with amino substitutents at positions 1 and 5. A colourless syrupy liquid diamine with a distinctive unpleasant odour, it is a homologue of putresceine and is formed by the bacterial decarboxylation of lysine that occurs during protein hydrolysis during putrefaction of animal tissue. It is also found in plants such as soyabean. It has a role as a plant metabolite, a Daphnia magna metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a conjugate base of a cadaverine(2+).
Cadaverine is a foul-smelling diamine formed by bacterial decarboxylation of lysine.
Cadaverine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cadaverine is a natural product found in Brasenia schreberi, Palhinhaea cernua, and other organisms with data available.
Cadaverine is a metabolite found in or produced by Saccharomyces cerevisiae.
A foul-smelling diamine formed by bacterial DECARBOXYLATION of LYSINE. It is also an intermediate secondary metabolite in lysine-derived alkaloid biosynthetic pathways (e.g., QUINOLIZIDINES and LYCOPODIUM).
Wissenschaftliche Forschungsanwendungen
Grüne chemische Synthese
Cadaverin wird in der grünen chemischen Synthese verwendet, wo es als wichtiges Monomer zur Entwicklung von Produkten mit hoher Wertschöpfung dient. Die Synthese-Strategien betonen die ökologische Nachhaltigkeit und setzen dabei Biokonversionstechnologien zur Produktion von this compound ein .
Biosynthesewege
Die Forschung hat sich mit den biosynthetischen Wegen von this compound aus verschiedenen Substraten befasst. Dies beinhaltet die Untersuchung von Lysindecarboxylasen und deren katalytischen Mechanismen, die für die effiziente Produktion von this compound entscheidend sind .
Polyamid-Nylon-Produktion
This compound ist ein wichtiger Bestandteil bei der Herstellung von Hochleistungs-Polyamid-Nylon-Materialien wie Nylon 52, 5T, 54, 56, 510, 516 oder 518. Diese Materialien zeichnen sich durch ausgezeichnete mechanische Festigkeit, Luftdurchlässigkeit, Feuchtigkeitsaufnahme und Flammhemmfähigkeit aus, was sie für den Einsatz in Chemiefasern und technischen Kunststoffen geeignet macht .
Polyurethan- und Polyurea-Anwendungen
Die Verbindung ist auch maßgeblich an der Synthese von Pentamethylendiisocyanat (PDI) beteiligt, das in Polyurethan-Beschichtungen und -Klebstoffen verwendet wird. Sowohl Polyamid als auch Polyurethane, die von this compound abgeleitet sind, finden breite Anwendung in verschiedenen Branchen .
Verbesserung der Landwirtschaft
In der Landwirtschaft spielt this compound eine Rolle bei pflanzlichen physiologischen Prozessen wie Zellteilung und Wachstum. Es unterstützt die Entwicklung von Stempeln und Staubblättern, reguliert den Seneszenzprozess, verbessert die Fruchtentwicklung und kann den Ertrag potenziell steigern .
Medizinische Anwendungen
Es wurde festgestellt, dass this compound medizinische Anwendungen hat, darunter die Behandlung von Arrhythmien, die Linderung von Hypoglykämie und die Heilung von Ruhr. Seine Rolle bei diesen Behandlungen ist ein Gebiet der aktiven Forschung .
Nachwachsende Polymere
Der Fokus auf nachwachsende Polymere hat die Rolle von this compound bei deren Produktion hervorgehoben. Dies beinhaltet seine Verwendung bei der Herstellung von umweltfreundlichen Polymeren, die in verschiedenen Anwendungen nicht erneuerbare Materialien ersetzen können .
Krebsforschung
Im Bereich der Krebsforschung hat sich gezeigt, dass this compound die Proliferation und die Koloniebildungsfähigkeit von Brustkrebszellen reduziert. Dies deutet auf mögliche therapeutische Anwendungen in der Onkologie hin .
Wirkmechanismus
Target of Action
Cadaverine, a foul-smelling diamine formed by bacterial decarboxylation of lysine , primarily targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli (strain K12) .
Mode of Action
It is known that cadaverine is produced by the decarboxylation of lysine , suggesting that it may interact with its target enzyme to influence metabolic processes within the bacterial cell .
Biochemical Pathways
Cadaverine is involved in the biosynthetic pathways of different substrates. It is produced through the decarboxylation of lysine . The key enzyme in this process is lysine decarboxylase . Cadaverine can also promote the accumulation of putrescine and spermine while reducing spermidine content .
Pharmacokinetics
It is known that cadaverine can accumulate at high concentrations in certain foods .
Result of Action
Cadaverine has various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It also can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cadaverine. For instance, cadaverine is produced by rhizosphere and phyllosphere microbes , suggesting that microbial activity in the environment can influence cadaverine levels. Furthermore, the production of cadaverine can be influenced by green chemical and bioconversion technologies .
Biochemische Analyse
Biochemical Properties
Cadaverine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The key enzyme involved in the biosynthesis of cadaverine is lysine decarboxylase . This enzyme catalyzes the decarboxylation of lysine, leading to the formation of cadaverine .
Cellular Effects
Cadaverine influences cell function in several ways. It participates in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . In humans, it can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
Molecular Mechanism
At the molecular level, cadaverine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of these interactions are complex and depend on the specific biochemical context.
Eigenschaften
IUPAC Name |
pentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRGRCVQAFMJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075448 | |
| Record name | Cadaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless syrupy liquid that fumes in air; mp = 9 deg C; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS], Liquid | |
| Record name | Cadaverine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cadaverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
179 °C | |
| Record name | Cadaverine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
62 °C (144 °F) - closed cup | |
| Record name | Cadaverine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, ethanol; slightly soluble in ethyl ether | |
| Record name | Cadaverine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.873 g/cu cm at 25 °C | |
| Record name | Cadaverine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.01 [mmHg] | |
| Record name | Cadaverine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Syrupy, colorless liquid, Thick fuming liquid | |
CAS No. |
462-94-2 | |
| Record name | Cadaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,5-Pentanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90BEN6OLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cadaverine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cadaverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
11.83 °C, 9 °C | |
| Record name | Cadaverine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cadaverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)





![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)



![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)


